REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:5](=[CH:6][C:7]([I:15])=[CH:8][C:9]=2[C:11]([F:14])([F:13])[F:12])[NH:4][C:3]1=[O:16].[OH2:18].Br>CO>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:8]=[C:7]([I:15])[CH:6]=[C:5]2[C:10]=1[C:2](=[O:18])[C:3](=[O:16])[NH:4]2
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Name
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3,3-dibromo-4-trifluoromethyl-6-iodooxindole
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Quantity
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35.11 g
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Type
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reactant
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Smiles
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BrC1(C(NC2=CC(=CC(=C12)C(F)(F)F)I)=O)Br
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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Br
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
|
The solution was then heated
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Type
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TEMPERATURE
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Details
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at reflux for 27 hours
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Duration
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27 h
|
Type
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CUSTOM
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Details
|
The MeOH solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
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to give a brown/yellow solid
|
Type
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CUSTOM
|
Details
|
The solid was isolated by filtration
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Type
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WASH
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Details
|
washing the collected solid with copious amounts of H2O
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Type
|
DRY_WITH_MATERIAL
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Details
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The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant)
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C2C(C(NC2=CC(=C1)I)=O)=O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |